molecular formula C12H13N3O B1502714 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol CAS No. 790293-36-6

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol

Cat. No. B1502714
CAS RN: 790293-36-6
M. Wt: 215.25 g/mol
InChI Key: YZWHZRWOWLGVQA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 . It is used in research and has a pale-yellow to yellow-brown solid physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-4,6-dimethoxypyrimidine was prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, with dimethyl carbonate as the methylating agent .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups, at the 2 position with a phenylamino group, and at the 5 position with a hydroxyl group .


Physical And Chemical Properties Analysis

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 215.25 .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Pyrimidines like 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol have been studied for their antitumor properties. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer in rats (Grivsky et al., 1980).

Dimerization and Hydrogen Bonding

  • Pyrimidinones, including those similar in structure to 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol, are known for strong dimerization via hydrogen bonding. This characteristic is significant in the development of supramolecular structures (Beijer et al., 1998).

Nonlinear Optical Properties

  • Derivatives of pyrimidines, like 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol, have been explored for their nonlinear optical (NLO) properties, which are critical in optoelectronic and high-tech applications (Hussain et al., 2020).

Inhibitory Activity in Biological Processes

  • Compounds structurally related to 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol have been examined for their role as inhibitors in biological processes, such as cyclin-dependent kinase-2 (CDK2) inhibition, which is relevant in cancer research (Wang et al., 2004).

Anticancer Activity

  • New derivatives of pyrazolo[3,4-d]pyrimidin-4-one, structurally similar to 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol, have shown promising anticancer activities, particularly against specific types of cancer cell lines (Abdellatif et al., 2014).

Host-Guest Chemistry

  • Research on heterotopic metallacalix[n]arenes containing ethylenediaminepalladium(II) metal fragments and 2-pyrimidinolate bridges, like 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol, has contributed to understanding host-guest chemistry and supramolecular assemblies (Galindo et al., 2004).

Stability and Lifetime of Hydrogen Bonded Dimers

  • Studies on the stability and lifetime of hydrogen-bonded dimers in pyrimidinones reveal significant insights into molecular interactions and bonding, which are vital in designing supramolecular structures (Söntjens et al., 2000).

Biological Evaluation

  • Novel pyrazolopyrimidines derivatives, structurally related to 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol, have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer effects (Rahmouni et al., 2016).

properties

IUPAC Name

2-anilino-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWHZRWOWLGVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009403
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol

CAS RN

790293-36-6
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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